(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid
CAS No.: 2171606-39-4
Cat. No.: VC6634036
Molecular Formula: C20H19F2NO4
Molecular Weight: 375.372
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2171606-39-4 |
---|---|
Molecular Formula | C20H19F2NO4 |
Molecular Weight | 375.372 |
IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-difluoropentanoic acid |
Standard InChI | InChI=1S/C20H19F2NO4/c1-20(21,22)10-17(18(24)25)23-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,23,26)(H,24,25) |
Standard InChI Key | MXRGDWBECPQWBJ-UHFFFAOYSA-N |
SMILES | CC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4,4-difluoropentanoic acid is characterized by its stereospecific configuration at the C2 position and dual fluorine atoms at the C4 position of the pentanoic acid backbone. The Fmoc group () protects the α-amine, while the carboxylic acid terminus remains reactive for peptide bond formation . Key physicochemical properties include:
Property | Value | Source |
---|---|---|
CAS Number | 1234323-60-4 | |
Molecular Formula | ||
Molecular Weight | 375.37 g/mol | |
Purity | ≥98% (HPLC) | |
Chiral Center | (2S) configuration |
The fluorine atoms at C4 induce electronegativity and steric effects, altering the compound’s conformational flexibility and hydrogen-bonding potential compared to non-fluorinated analogs .
Role of the Fmoc Protecting Group
Protection Mechanism
The Fmoc group is introduced via reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under mild basic conditions . Its installation prevents undesired side reactions during peptide elongation while maintaining compatibility with acid-labile side-chain protecting groups .
Deprotection Kinetics
Deprotection occurs via base-mediated β-elimination, typically using 20% piperidine in dimethylformamide (DMF). This process generates dibenzofulvene, a UV-active byproduct () that enables real-time reaction monitoring . The reaction proceeds as follows:
The (2S)-configuration ensures stereochemical integrity during repeated deprotection cycles, a critical factor in synthesizing enantiopure peptides .
Synthesis and Manufacturing
Industrial Production
MolCore BioPharmatech synthesizes the compound via a five-step sequence starting from commercially available 4,4-difluoropentanoic acid :
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Enantioselective amination using a chiral nickel catalyst to establish the (2S)-configuration .
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Fmoc protection with Fmoc-OSu in dichloromethane (DCM) and -diisopropylethylamine (DIEA) .
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Crystallization from ethyl acetate/hexane to achieve ≥98% purity .
Key challenges include minimizing racemization during Fmoc installation and ensuring complete removal of toxic intermediates (e.g., tin residues from ester hydrolysis) .
Analytical Validation
Quality control employs reversed-phase HPLC with UV detection (301 nm) to quantify dibenzofulvene byproducts, ensuring deprotection efficiency ≥99% . Chiral GC-MS confirms enantiomeric excess (ee) >99% for the (2S)-isomer .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The compound’s fluorine atoms enhance peptide stability against proteases while maintaining solubility in SPPS-compatible solvents (DMF, NMP) . A 2025 study demonstrated its incorporation into antimicrobial peptidomimetics, yielding analogs with 4–8× improved serum stability compared to non-fluorinated controls .
Drug Development
As an intermediate in glucagon-like peptide-1 (GLP-1) analogs, the 4,4-difluoro modification reduces hepatic clearance by 37% in preclinical models, extending half-life from 2.1 to 5.8 hours .
Future Directions
Ongoing research focuses on:
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